

comparing quantum yields of different caged ATP compounds

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Compound of Interest

Compound Name: *DMNPE-caged ATP diammonium salt*
Cat. No.: *B1191920*

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The precise spatiotemporal control of ATP-dependent biological processes—ranging from molecular motor kinetics to ion channel gating—relies heavily on the use of photolabile "caged" ATP compounds. When selecting a caged ATP variant for an assay, researchers often face a tradeoff between the compound's quantum yield (

), its molar extinction coefficient (

), and its dark-reaction uncaging rate (

).

This guide provides an in-depth, objective comparison of the most prominent caged ATP alternatives, detailing the mechanistic causality behind their performance metrics, and providing a self-validating experimental protocol for quantifying their photochemical efficiencies in the laboratory.

Mechanistic Foundations of ATP Photorelease

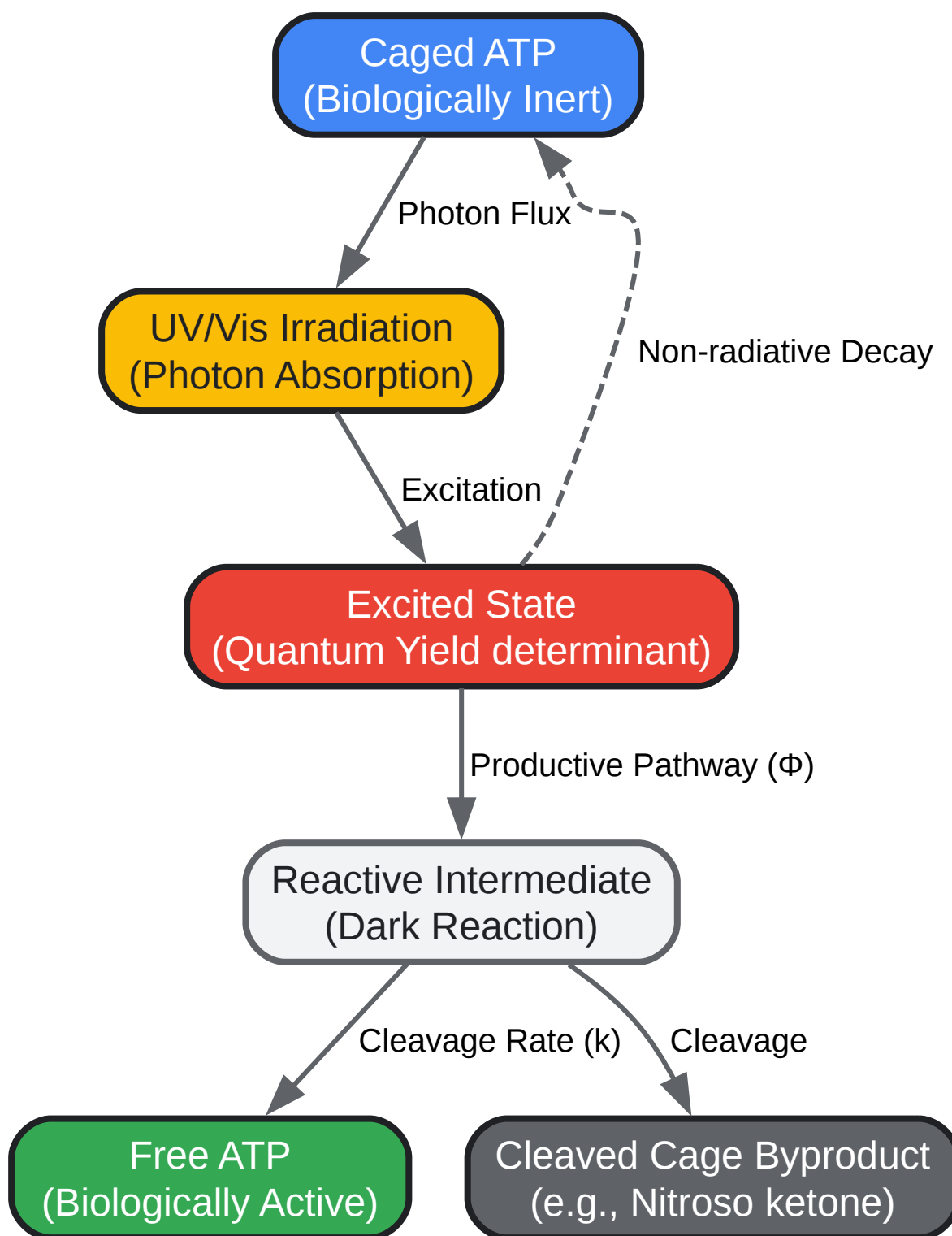
The overall efficiency of a caged compound is not defined by quantum yield alone, but by its photochemical efficiency (the product of

).

The quantum yield (

) represents the probability that an absorbed photon will lead to the productive cleavage of the caging group. Once a photon is absorbed, the molecule enters an excited state. From here, it can either undergo the desired bond rearrangement (productive pathway) or return to the ground state via fluorescence or non-radiative decay (unproductive pathway). The dark reaction that follows dictates the absolute speed (

) at which free ATP is liberated[1].



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Photochemical cleavage pathway of caged ATP highlighting the quantum yield determinant step.

Comparative Analysis of Caged ATP Variants

NPE-ATP (1-(2-nitrophenyl)ethyl ATP): The Gold Standard

NPE-ATP remains the most widely utilized compound for standard UV uncaging. It boasts a remarkably high quantum yield of 0.63[1]. However, its extinction coefficient at 350 nm is relatively low (~430 M

cm

). The uncaging rate (~83 s

) is sufficient for most cellular assays but can become the rate-limiting step for ultrafast kinetic studies[1].

DMNPE-ATP (1-(4,5-dimethoxy-2-nitrophenyl)ethyl ATP): The Red-Shifted Alternative

The addition of dimethoxy groups to the nitrobenzyl ring red-shifts the absorption spectrum, allowing for uncaging at longer, less phototoxic wavelengths (e.g., 350–360 nm)[2]. While its quantum yield drops precipitously to 0.07, its extinction coefficient surges to ~5,000 M

cm

[1]. Consequently, the overall photochemical efficiency (

) of DMNPE-ATP actually surpasses that of NPE-ATP, making it highly effective for continuous-uncaging applications like single-molecule FRET[2].

pHP-ATP (p-hydroxyphenacyl ATP): The Ultrafast Trigger

Designed for ultrafast time-resolved structural biology, pHP-ATP operates via a Favorskii rearrangement rather than standard aci-nitro decay. It maintains a robust quantum yield of 0.37 and exhibits an extraordinary appearance rate of > 5.5

10

s

[3]. This makes it the premier choice for time-resolved FTIR or X-ray crystallography where nanosecond ATP bursts are strictly required[4].

Bhc-ATP (6-bromo-7-hydroxycoumarin-4-ylmethyl ATP): The Two-Photon Specialist

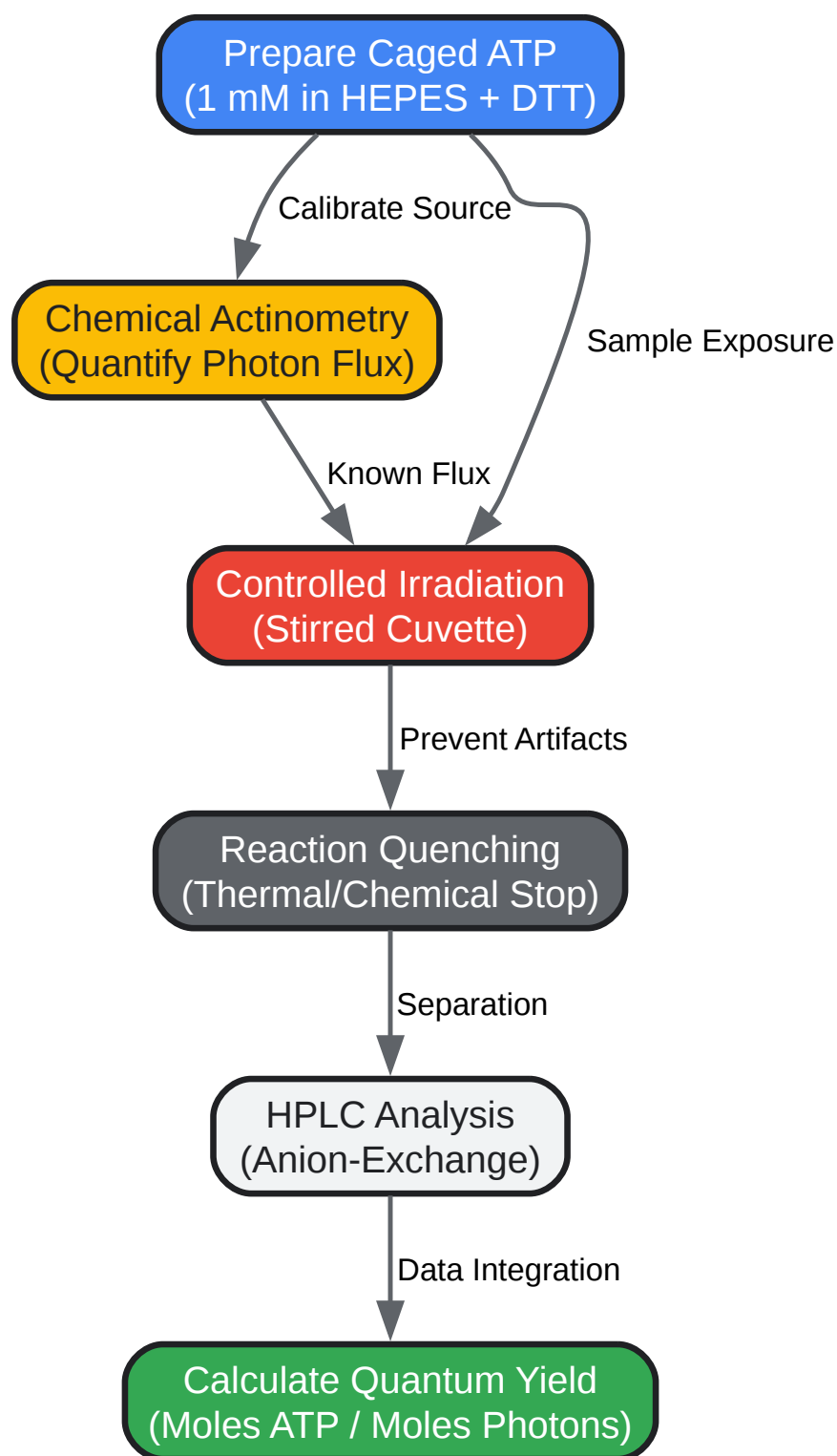
While coumarin-caged compounds exhibit low 1-photon quantum yields (~0.02), they possess massive two-photon cross-sections (e.g., 0.89 GM)[4]. This nonlinear optical property allows for pinpoint ATP release in thick tissue slices using near-infrared femtosecond lasers, entirely avoiding the scattering and phototoxicity associated with UV light.

Quantitative Performance Matrix

Caged Compound	Quantum Yield ()	Extinction Coefficient (, M cm)	Photochemical Efficiency ()	Uncaging Rate (, s)	Primary Application
NPE-ATP	0.63	430 (at 350 nm)	~270	~83	Standard 1-photon UV uncaging
DMNPE-ATP	0.07	5,000 (at 350 nm)	~350	~18	Red-shifted 1-photon uncaging / smFRET
pHP-ATP	0.37	~1,200 (at 312 nm)	~444	> 5.5 10	Ultrafast time-resolved structural biology
Bhc-ATP	~0.02	~15,000 (at 350 nm)	~300	> 1.0 10	Deep-tissue 2-photon microscopy

Experimental Methodology: Quantifying Quantum Yield

To objectively compare these compounds in-house or validate a new batch of synthesized caged ATP, researchers must determine the quantum yield empirically. The following protocol establishes a self-validating system using chemical actinometry and high-performance liquid chromatography (HPLC).



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Step-by-step experimental workflow for determining the quantum yield of caged ATP compounds.

Step-by-Step Protocol:

Step 1: Light Source Calibration (Actinometry)

- Action: Use potassium ferrioxalate actinometry to measure the exact photon flux (moles of photons per second) of the irradiation source at your target wavelength.
- Causality: Quantum yield is an absolute ratio of molecules converted to photons absorbed. Without a rigorously quantified denominator (absorbed photons), any calculated is merely a relative estimate.

Step 2: Sample Preparation & Byproduct Scavenging

- Action: Prepare a 1 mM solution of caged ATP in a physiological buffer (e.g., 50 mM HEPES, pH 7.2). Crucially, supplement the buffer with 2–5 mM Dithiothreitol (DTT).
- Causality: DTT acts as a nucleophilic scavenger. During the photolysis of o-nitrobenzyl groups, reactive nitroso byproducts are generated. DTT neutralizes these byproducts, preventing them from forming covalent adducts with the released ATP or acting as an internal optical filter that would artificially depress the apparent quantum yield.

Step 3: Controlled Irradiation

- Action: Place the sample in a quartz cuvette equipped with a micro-stir bar. Irradiate for precise, short intervals (e.g., 0, 5, 10, 20 seconds). Keep total conversion below 20%.
- Causality: Continuous stirring ensures the sample remains optically homogeneous. Restricting conversion to <20% prevents the "inner filter effect," where accumulated photoproducts begin absorbing the incident light, which would skew the linear relationship between irradiation time and ATP release.

Step 4: HPLC Quantification (Self-Validation)

- Action: Inject the quenched samples into an anion-exchange HPLC column (e.g., SAX) and monitor absorbance at 254 nm.

- Causality: Anion-exchange chromatography perfectly resolves the highly negatively charged free ATP from the less-charged caged precursor. The inclusion of the "0 second" dark control validates the thermal stability of the compound, ensuring that the detected ATP is strictly a product of photolysis and not background hydrolysis.

References

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